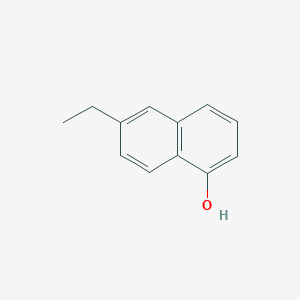

6-Ethylnaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

6-ethylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-8,13H,2H2,1H3 |

InChI Key |

NQBMFLCJBMYYCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CC=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of 6 Ethylnaphthalen 1 Ol

High-Resolution Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic structure of organic molecules like 6-ethylnaphthalen-1-ol. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework. measurlabs.comweebly.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative, specific signals correspond to the different types of protons in the molecule. For instance, aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm). The ethyl group protons exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with their neighbors. The hydroxyl (-OH) proton signal can vary in position and appearance depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. weebly.com Each unique carbon atom in 6-ethylnaphthalen-1-ol gives rise to a distinct signal. weebly.com The chemical shifts of the carbon atoms are influenced by their local electronic environment. Aromatic carbons typically resonate in the δ 110-160 ppm range, with carbons bonded to the hydroxyl group appearing more downfield. The carbons of the ethyl group will have signals in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule. measurlabs.comlibretexts.orgscribd.com COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems of the ethyl group and the aromatic protons on the naphthalene ring. libretexts.orgscribd.com HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the position of the ethyl group and the hydroxyl group on the naphthalene core. libretexts.orgscribd.com

Interactive Data Table: Predicted NMR Data for 6-Ethylnaphthalen-1-ol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 8.2 | 110 - 140 | The exact shifts depend on the position on the naphthalene ring. |

| C-OH | - | 150 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |

| -CH₂- | ~2.7 (quartet) | ~29 | Coupled to the methyl protons. |

| -CH₃ | ~1.3 (triplet) | ~15 | Coupled to the methylene protons. |

| -OH | Variable | - | Position and shape depend on solvent and hydrogen bonding. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.savscht.cz These vibrations are specific to the types of bonds present and their environment, making these methods excellent for identifying functional groups. rsc.orgsavemyexams.com

IR Spectroscopy: In the IR spectrum of 6-ethylnaphthalen-1-ol, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. pg.edu.pl The C-H stretching vibrations of the aromatic ring and the ethyl group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. pg.edu.pl Aromatic C=C stretching vibrations give rise to sharp peaks in the 1500-1600 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. savemyexams.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. ksu.edu.sa While the O-H stretch is often weak in Raman spectra, the aromatic C=C stretching and the C-H stretching vibrations typically show strong signals. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the naphthalene ring system. faccts.dehoriba.com

Interactive Data Table: Key Vibrational Frequencies for 6-Ethylnaphthalen-1-ol

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C | C=C Stretch | 1500-1600 | Strong |

| C-O | C-O Stretch | 1200-1300 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

Upon ionization in the mass spectrometer, 6-ethylnaphthalen-1-ol forms a molecular ion (M⁺•), the peak of which reveals the molecule's exact molecular weight. savemyexams.com High-resolution mass spectrometry can provide the elemental formula with high accuracy. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and provides valuable clues about the molecule's structure. chemguide.co.uk For 6-ethylnaphthalen-1-ol, common fragmentation pathways would include the loss of the ethyl group (a loss of 29 mass units) and potentially the loss of a CO molecule (a loss of 28 mass units) following rearrangement. The stability of the naphthalene ring system means that the molecular ion peak is often quite prominent. libretexts.org

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ethz.chlibretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. youtube.comillinois.edu

The UV-Vis spectrum of 6-ethylnaphthalen-1-ol is dominated by absorptions due to π-π* transitions within the naphthalene aromatic system. youtube.com Naphthalene itself has characteristic absorption bands, and the presence of the hydroxyl and ethyl substituents will cause slight shifts in the positions and intensities of these bands (auxochromic effects). Typically, multiple absorption maxima will be observed in the ultraviolet region, reflecting the different electronic transitions possible within the conjugated π-system.

For 6-ethylnaphthalen-1-ol, a single-crystal X-ray diffraction experiment would reveal the planarity of the naphthalene ring system and the specific orientation of the ethyl and hydroxyl groups relative to the ring. nih.gov It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the packing of the molecules in the crystal.

Photophysical Property Investigations

The photophysical properties of 6-ethylnaphthalen-1-ol, which describe how the molecule interacts with light, are of significant interest. These properties are largely determined by the nature of its electronic excited states. Investigations into these properties often involve techniques like fluorescence spectroscopy. The electron-donating hydroxyl group and the alkyl ethyl group can influence the photophysical characteristics of the naphthalene core.

Fluorescence and Luminescence Studies of 6-Ethylnaphthalen-1-ol and its Complexes

The fluorescence and luminescence of naphthalene derivatives are of significant interest for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). While specific studies focusing exclusively on 6-Ethylnaphthalen-1-ol are not extensively documented, the behavior of related naphthalene-containing structures, such as Schiff base complexes and metal-organic frameworks, provides a strong basis for understanding its potential photophysical properties.

Naphthalene derivatives are known to form highly luminescent complexes with various metal ions, including europium(III) and gold(I). mdpi.comrsc.org The core mechanism often involves the "antenna effect," where the organic ligand (in this case, a derivative of 6-Ethylnaphthalen-1-ol) absorbs light energy efficiently and transfers it to the central metal ion, which then emits light. mdpi.com For instance, europium(III) complexes are renowned for their sharp, red emissions, making them valuable in OLED technology. mdpi.com The hydroxyl and ethyl groups on the naphthalene ring of 6-Ethylnaphthalen-1-ol can be functionalized to create ligands, such as β-diketones or Schiff bases, that chelate to metal ions. The coordination environment around the metal ion is critical; fully coordinated complexes often show enhanced luminescence and longer fluorescence lifetimes by minimizing non-radiative decay pathways. mdpi.com

Schiff bases derived from hydroxyl-substituted naphthaldehydes exhibit tunable fluorescence, which can be modified by the introduction of different functional groups. researchgate.net It is plausible that 6-Ethylnaphthalen-1-ol could be a precursor for such Schiff bases. The resulting complexes, particularly with metals like zinc, can show distinct emission profiles. The presence of an additional phenyl group in similar structures has been shown to cause a blue shift in emission while improving the quantum yield. researchgate.net Some materials exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in an aggregated or solid state. nih.gov This property is valuable for creating solid-state lighting and sensing applications.

Furthermore, some luminescent complexes display delayed fluorescence, a phenomenon that can arise from mechanisms like triplet-triplet annihilation (TTA) or germinate electron-hole pair recombination. rsc.org The specific mechanism often depends on the molecular structure and the surrounding environment.

Exploration of Optical and Electronic Properties of Naphthalene-Based Materials

The optical and electronic properties of materials derived from naphthalene are foundational to their use in organic electronics. These properties, including light absorption, emission, and charge transport, are dictated by the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO levels, known as the energy gap, determines the wavelength of light absorbed and emitted by the molecule.

For naphthalene-based Schiff base complexes, absorption spectra typically show transitions within the molecular orbitals. researchgate.net The complexation with metal ions like Zn(II) can modify these properties. researchgate.net The introduction of substituents onto the naphthalene core, such as the ethyl group in 6-Ethylnaphthalen-1-ol, can alter the electronic distribution and thereby tune the HOMO-LUMO gap. This allows for the rational design of materials with specific colors of emission, which is crucial for creating full-color displays. researchgate.net

Quantum Chemical and Computational Studies

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like 6-Ethylnaphthalen-1-ol, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. jns.edu.afaimspress.com It allows for the accurate calculation of molecular geometries, energies, and various other properties. jns.edu.af For 6-Ethylnaphthalen-1-ol, DFT calculations can optimize the molecular structure to find the most stable conformation, providing precise bond lengths, bond angles, and dihedral angles.

A key output of DFT calculations is the distribution of electron density, which can be visualized through the Molecular Electrostatic Potential (MEP) surface. orientjchem.org The MEP map identifies regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), offering insights into its reactivity. orientjchem.org Furthermore, DFT is used to calculate the energies of the HOMO and LUMO, which are crucial for understanding the electronic transitions and predicting the optical properties of the molecule. orientjchem.orgmdpi.com

The table below illustrates the kind of structural parameters for 6-Ethylnaphthalen-1-ol that can be obtained from DFT calculations, typically using a basis set such as 6-311G.

Illustrative Optimized Geometrical Parameters for 6-Ethylnaphthalen-1-ol via DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-O1 | 1.36 Å |

| O1-H1 | 0.97 Å | |

| C6-C11 (Ethyl) | 1.52 Å | |

| C11-C12 (Ethyl) | 1.54 Å | |

| Bond Angle | C2-C1-O1 | 121.5° |

| C5-C6-C11 | 121.0° | |

| C6-C11-C12 | 112.5° | |

| Dihedral Angle | C7-C6-C11-C12 | ~90° |

Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic compounds. Actual values would be obtained from a specific calculation.

Molecular Dynamics Simulations and Theoretical Modeling of Ethylnaphthalenols

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov An MD simulation numerically solves Newton's laws of motion for a system of particles, providing a detailed view of molecular behavior and interactions. nih.gov

For a molecule like 6-Ethylnaphthalen-1-ol, MD simulations can model its behavior in different environments, such as in a solvent or within a larger molecular assembly (e.g., a lipid bilayer or a polymer matrix). mdpi.com These simulations can reveal how the molecule rotates and translates, how the ethyl group flexes and rotates, and how the hydroxyl group forms hydrogen bonds with surrounding solvent molecules. This dynamic information is crucial for understanding processes like solvation, diffusion, and how the molecule interacts with biological targets or other materials in a composite. nih.govmdpi.com The simulations rely on a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. orientjchem.org These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum to an experimental one is a standard method for validating the computed structure. Each calculated vibrational mode can be animated to understand the specific atomic motions responsible for each peak in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov These predictions are highly valuable for interpreting complex experimental NMR spectra and for assigning signals to specific atoms within the molecule.

The table below shows examples of predicted vibrational frequencies for key functional groups in 6-Ethylnaphthalen-1-ol.

Illustrative Predicted Vibrational Frequencies for 6-Ethylnaphthalen-1-ol via DFT

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | ~3600 |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Ethyl Group (CH₂, CH₃) | 2980 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Phenolic C-O | ~1250 |

Note: These are typical frequency ranges. DFT calculations provide specific values that may be scaled to better match experimental data.

Chemical Transformations and Derivatization of 6 Ethylnaphthalen 1 Ol

Functional Group Reactivity of the Hydroxyl Moiety

The hydroxyl group is a primary site for functionalization in 6-ethylnaphthalen-1-ol, undergoing reactions typical of phenols.

The hydroxyl group of 6-ethylnaphthalen-1-ol can be readily converted into ethers and esters through various established synthetic methodologies. Etherification, such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction provides a versatile route to a wide array of aryl ethers.

Esterification is commonly achieved by reacting 6-ethylnaphthalen-1-ol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a reversible process, while the use of more reactive acylating agents like acid chlorides in the presence of a base typically leads to a more efficient and irreversible formation of the corresponding ester. masterorganicchemistry.comyoutube.com These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Table 1: Representative Etherification and Esterification Reactions of Phenols

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3)2. Alkyl halide (R-X) | Aryl ether (Ar-O-R) |

| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H2SO4) | Aryl ester (Ar-O-CO-R) |

| Acylation | Acid chloride (R-COCl), Base (e.g., pyridine) | Aryl ester (Ar-O-CO-R) |

| Acylation | Acid anhydride (B1165640) ((RCO)2O), Base (e.g., pyridine) | Aryl ester (Ar-O-CO-R) |

Metal Complexation via Phenolic Hydroxyl Group

The phenolic hydroxyl group of 6-ethylnaphthalen-1-ol can act as a ligand for a variety of metal ions. Upon deprotonation, the resulting phenoxide is a hard oxygen donor, capable of coordinating with a range of metal centers. The naphthalene (B1677914) backbone provides a rigid scaffold, and the ethyl group can influence the steric environment around the metal center. While specific complexes of 6-ethylnaphthalen-1-ol are not extensively documented, the broader class of naphthalen-1-ol derivatives has been shown to form stable complexes with transition metals and lanthanides. uobaghdad.edu.iqnih.govresearchgate.net The formation of such complexes can be utilized in catalysis, materials science, and as models for biological systems. The coordination geometry and stability of these complexes are dependent on the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. nih.gov

Reactions Involving the Naphthalene Ring System

The naphthalene ring of 6-ethylnaphthalen-1-ol is susceptible to a variety of reactions that modify the aromatic core.

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.com The hydroxyl group is a powerful activating group and an ortho, para-director, while the ethyl group is a weaker activating group and also an ortho, para-director. In the context of the 1-naphthol (B170400) system, the hydroxyl group strongly activates the C2 and C4 positions. The ethyl group at the 6-position will have a lesser influence on the regiochemical outcome of EAS reactions on the first ring. Therefore, electrophilic attack is expected to occur predominantly at the positions activated by the hydroxyl group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents |

| Nitration | NO2+ | HNO3, H2SO4 |

| Halogenation | X+ (X = Cl, Br, I) | X2, Lewis acid (e.g., FeX3) |

| Sulfonation | SO3 | Fuming H2SO4 |

| Friedel-Crafts Alkylation | R+ | R-X, Lewis acid (e.g., AlCl3) |

| Friedel-Crafts Acylation | RCO+ | R-COCl, Lewis acid (e.g., AlCl3) |

Oxidative Transformations and Dearomatization Processes

The electron-rich naphthalene ring of 6-ethylnaphthalen-1-ol is susceptible to oxidative transformations. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of quinones or ring-opened products.

Dearomatization reactions represent a powerful strategy for the synthesis of complex three-dimensional structures from flat aromatic precursors. Naphthols, including by extension 6-ethylnaphthalen-1-ol, can undergo dearomatization processes. For instance, Lewis acid-promoted dearomatization of naphthols can lead to the formation of tetralone scaffolds. d-nb.info Photoredox-catalyzed intermolecular hydroalkylative dearomatization of naphthalenes has also been reported, yielding multi-substituted 1,2-dihydronaphthalenes. researchgate.net These transformations provide access to valuable building blocks for organic synthesis.

To engage in cross-coupling reactions, the naphthalene core of 6-ethylnaphthalen-1-ol would first need to be functionalized with a suitable group, such as a halide or a triflate, to act as an electrophilic partner. The hydroxyl group can be converted to a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Alternatively, halogenation of the naphthalene ring via electrophilic aromatic substitution provides a handle for cross-coupling.

Once functionalized, 6-ethylnaphthalen-1-ol derivatives can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.orgnih.gov These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the naphthalene scaffold. The Suzuki-Miyaura coupling, for example, would enable the connection of aryl or vinyl groups to the naphthalene core through the reaction of a halo- or trifluoroboryl-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org

Derivatization Strategies for Advanced Applications

The functional versatility of the 6-ethylnaphthalen-1-ol scaffold allows for a variety of chemical transformations aimed at creating derivatives with tailored properties for advanced applications. The presence of the hydroxyl group and the reactive aromatic naphthalene core provides strategic points for modification. These derivatization strategies are crucial for developing new materials, bioactive molecules, and functional chemical systems. Key approaches include the formation of Schiff bases, triazolation for conjugation, and incorporation into polymeric structures.

Formation of Schiff Bases with 6-Ethylnaphthalen-1-ol and Analogues

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a significant class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). ekb.egwjpsonline.comscispace.comnih.gov Naphthalene-containing Schiff bases have attracted considerable interest due to their diverse applications, including in coordination chemistry and as biologically active agents. nih.govnih.govcabidigitallibrary.org

The synthesis of Schiff bases from naphthalenol analogues typically involves a two-step process. First, the hydroxyl group of the naphthalenol is used to direct the formylation (introduction of an aldehyde group, -CHO) onto the naphthalene ring, most commonly at the ortho position, to yield a hydroxy-naphthaldehyde. For 6-ethylnaphthalen-1-ol, this would result in 6-ethyl-2-formylnaphthalen-1-ol. This intermediate aldehyde can then be readily condensed with a wide array of primary amines (aliphatic or aromatic) to form the corresponding Schiff base. nih.gov The general reaction is outlined below:

Step 1 (Formylation): 6-Ethylnaphthalen-1-ol is reacted with a formylating agent to produce 6-ethyl-2-formylnaphthalen-1-ol.

Step 2 (Condensation): The resulting aldehyde is then reacted with a primary amine (R-NH₂) in a suitable solvent, often with acid catalysis, to yield the Schiff base. wjpsonline.com

The imine nitrogen and the phenolic oxygen of the resulting Schiff base ligand can act as excellent coordination sites for metal ions, forming stable metal complexes. scispace.comnih.gov This chelation ability is a key feature that underpins many of their applications. scispace.comcabidigitallibrary.org

Table 1: Examples of Schiff Base Synthesis from Naphthalenol Analogues

| Naphthalenol Analogue | Amine Reactant | Resulting Schiff Base Structure (General) |

| 2-Hydroxy-1-naphthaldehyde | Aniline | Product contains an N-phenyl imine ortho to the hydroxyl group. |

| 2-Hydroxy-1-naphthaldehyde | Ethylenediamine | A bis-Schiff base is formed, linking two naphthaldehyde units. |

| 1-Naphthol (via intermediates) | Substituted Anilines | A variety of N-aryl imines can be synthesized. nih.gov |

| 3-Amino-2-naphthol | Aromatic Aldehydes | Schiff bases are formed from the amino group of the naphthol. cabidigitallibrary.org |

Triazolation of Naphthalenols for Chemical Conjugation

Triazolation, particularly the formation of 1,2,3-triazole rings, has become a cornerstone of modern chemical biology and materials science, largely due to the advent of "click chemistry". illinois.edund.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, offering high yields, mild reaction conditions, and exceptional functional group tolerance. nih.gov This makes it an ideal strategy for the chemical conjugation of naphthalenol-based molecules to other chemical entities, such as biomolecules, polymers, or fluorescent tags. nd.edunih.gov

To subject 6-ethylnaphthalen-1-ol to triazolation, it must first be functionalized with either a terminal alkyne or an azide (B81097) group. This is typically achieved by reacting the phenolic hydroxyl group.

Alkynylation: The hydroxyl group of 6-ethylnaphthalen-1-ol can be converted to an ether by reaction with an alkyne-containing electrophile, such as propargyl bromide, under basic conditions. This yields an alkyne-terminated naphthalenol derivative.

Azidation: Alternatively, the hydroxyl group can be converted into a leaving group (e.g., a tosylate) and subsequently displaced by an azide nucleophile (e.g., sodium azide).

Once the functionalized naphthalenol is prepared, it can be "clicked" with a complementary molecule (bearing an azide or alkyne, respectively) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linker. nih.gov This triazole ring is not merely a linker; its structural properties, such as its rigidity and stability against enzymatic cleavage, make it a valuable component in the design of complex molecular architectures. nih.govnih.gov A more recent development, decarboxylative triazolation, offers a direct conversion of carboxylic acids to triazoles, presenting a potential alternative pathway if a naphthalenol carboxylic acid derivative is used. nih.govresearchgate.net

Table 2: General Strategy for Triazolation of Naphthalenols

| Step | Description | Reactants | Product |

| 1. Functionalization | Introduction of a reactive handle by etherification of the hydroxyl group. | Naphthalenol, Propargyl Bromide, Base | Alkyne-functionalized Naphthalenol |

| 2. Conjugation (Click Reaction) | Copper(I)-catalyzed cycloaddition with an azide-containing molecule. | Alkyne-functionalized Naphthalenol, Azide-containing molecule (R-N₃), Cu(I) catalyst | Naphthalenol-triazole-R Conjugate |

Synthesis of Conjugated Polymers Incorporating Naphthalenol Units

Incorporating naphthalene-based units into polymer backbones is a well-established strategy for creating advanced materials with unique optical, electronic, and thermal properties. mdpi.comrsc.org The extended π-system of the naphthalene ring can contribute to the polymer's conjugation, making these materials suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. rsc.orgresearchgate.netnih.gov

The 6-ethylnaphthalen-1-ol structure can be integrated into polymer chains through several synthetic routes:

Condensation Polymerization: The hydroxyl group of the naphthalenol can participate directly in step-growth polymerization reactions. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of polycarbonates, while reaction with dicarboxylic acids or their derivatives can yield polyesters. These polymers incorporate the naphthalenol unit directly into the main chain. google.com

Oxidative Polymerization: Enzymatic or chemical oxidation of naphthols can lead to the formation of poly(naphthol)s. acs.org In this process, phenoxy radicals are generated and couple to form C-C or C-O linkages, creating a polymer chain. The resulting polymers often exhibit interesting fluorescent properties. acs.org

Modification for Cross-Coupling Polymerization: The naphthalenol can be converted into a more reactive monomer for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). mdpi.com This typically involves converting the hydroxyl group to a triflate or introducing halogen atoms onto the naphthalene ring, which can then be coupled with other monomers to build a fully conjugated polymer backbone.

The inclusion of the naphthalenol unit influences the polymer's final characteristics, such as its solubility, thermal stability, and electronic energy levels. google.comnih.gov By carefully selecting the co-monomers and the polymerization method, materials with precisely tuned properties can be synthesized. researchgate.net

Table 3: Approaches for Synthesizing Naphthalene-Based Polymers

| Polymerization Method | Description | Example Monomers | Resulting Polymer Type |

| Friedel–Crafts Alkylation | Aromatic monomers are linked using a crosslinking agent like methylal. nih.gov | Naphthalene, Methylal | Hyper-crosslinked Porous Polymers nih.gov |

| Enzymatic Oxidative Coupling | Enzymes like horseradish peroxidase are used to polymerize naphthols. acs.org | 2-Naphthol (B1666908), 4-Ethylphenol | Poly(naphthol)s, often fluorescent. acs.org |

| Stille/Suzuki Coupling | Metal-catalyzed cross-coupling of functionalized naphthalene units with other aromatic monomers. mdpi.com | Dihalogenated Naphthalene Derivatives, Organostannane/Boronic Acid Monomers | Fully Conjugated Polymers mdpi.com |

| Condensation Polymerization | Direct reaction of naphthols with linking agents like diphenyl carbonate. google.com | Naphthols, Diphenyl Carbonate | Polycarbonates google.com |

Research on 6 Ethylnaphthalen 1 Ol in Chemical Biology and Medicinal Chemistry

Naphthalene (B1677914) Scaffold as a Privileged Structure in Biomolecules

The naphthalene scaffold, a bicyclic aromatic system, is a cornerstone in medicinal chemistry and the study of biologically active molecules. mdpi.comekb.eg Its rigid, planar structure and lipophilic nature make it an ideal framework for interacting with biological targets. This has led to its designation as a "privileged structure," a concept describing molecular frameworks that can provide ligands for more than one type of receptor or enzyme. nih.gov The versatility of the naphthalene core allows for a wide range of structural modifications, leading to diverse pharmacological activities. mdpi.comnih.gov

The naphthalene ring is a recurring motif in a multitude of natural products derived from plants and microorganisms. acs.orgnih.gov These naturally occurring compounds exhibit a wide array of significant pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. acs.orgnih.gov The presence of this scaffold in nature underscores its evolutionary selection as a robust platform for biological interactions. nih.gov

Several well-known bioactive phytoconstituents feature the naphthalene core. nih.gov Examples include podophyllotoxins like Etoposide and Teniposide, which are potent anticancer agents. nih.gov Other notable natural products include Justiprocumin A and B, and Patentiflorin A. nih.gov The discovery of such compounds has spurred further research into synthetic naphthalene derivatives, aiming to replicate and enhance their therapeutic properties. chemistryviews.org

Table 1: Examples of Biologically Active Natural Products Containing a Naphthalene Scaffold

| Natural Product | Biological Activity | Source |

|---|---|---|

| Etoposide | Anticancer | Semisynthetic derivative of Podophyllotoxin nih.gov |

| Teniposide | Anticancer | Semisynthetic derivative of Podophyllotoxin nih.gov |

| Musizin | Pharmacological activities | Plant-derived chemistryviews.org |

| Dehydrocacalohastine | Pharmacological activities | Plant-derived chemistryviews.org |

| Justiprocumin A & B | Bioactive phytoconstituents | Plant-derived nih.gov |

The naphthalene scaffold serves as a versatile and flexible platform in drug design and medicinal chemistry. mdpi.comrsc.org Its utility stems from the ability to perform diverse structural modifications, which can fine-tune the pharmacological profile of a molecule. mdpi.comnih.gov These modifications can enhance potency, improve metabolic stability, and alter selectivity for biological targets.

One common strategy is the functionalization of the naphthalene core itself. rsc.org Electron-donating or electron-withdrawing groups can be introduced into the naphthalene nucleus to modulate the electronic properties and reactivity of the molecule. rsc.org C-H bond functionalization is a powerful tool for regioselectively introducing various functional groups onto the naphthalene ring, enabling the synthesis of complex derivatives. researchgate.netanr.fr For instance, methods have been developed for the regioselective methylation of 1-naphthaldehydes. chemistryviews.org

Another key strategy involves using the naphthalene moiety as a bioisostere, often as a surrogate for a benzene (B151609) ring. This can improve the chemical and metabolic stability of a drug while retaining its pharmacological activity. nih.gov Furthermore, creating hybrid molecules by merging the naphthalene scaffold with other biologically active heterocycles is a productive approach to developing new drugs with potentially improved affinity, lower toxicity, and better pharmacokinetic properties. mdpi.comrsc.org A wide range of FDA-approved drugs, such as Naproxen, Propranolol, and Terbinafine, contain a naphthalene substructure, highlighting the success of these strategies. nih.govacs.orgekb.eg

Synthesis and Molecular-Level Biological Evaluation of 6-Ethylnaphthalen-1-ol Derivatives

The synthesis and biological evaluation of derivatives based on the 6-Ethylnaphthalen-1-ol scaffold are driven by the broader understanding of naphthalene's role in medicinal chemistry. Research focuses on creating new molecules with potential therapeutic applications and studying their interactions with biological systems at a molecular level.

The naphthalene ring is a prominent feature in many compounds developed for their anticancer properties. nih.govekb.eg The derivatization of naphthalenes is a key strategy in the search for novel antineoplastic agents. nih.gov For example, researchers have synthesized series of naphthalene-substituted triazole spirodienones and evaluated their cytotoxic activity against various cancer cell lines. nih.gov In one study, a specific compound from this series, 6a , demonstrated potent antiproliferative activity against MDA-MB-231, Hela, and A549 cancer cell lines, with IC₅₀ values of 0.03 µM, 0.07 µM, and 0.08 µM, respectively. nih.gov This compound was found to induce cell cycle arrest and apoptosis and also suppressed tumor growth in a breast cancer model. nih.gov

Table 2: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 | nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | Hela | 0.07 | nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | A549 | 0.08 | nih.gov |

| Naphthalene-substituted benzimidazole (B57391) (11) | HepG2 | 0.078 | acgpubs.org |

| Naphthalene-substituted benzimidazole (13) | HepG2 | 0.156 | acgpubs.org |

| Naphthalene-chalcone hybrid (2j) | A549 | 7.835 | acs.org |

| 2,5-Diketopiperazine derivative (11) | A549 | 1.2 | mdpi.com |

The biological activity of naphthalene derivatives is fundamentally linked to their ability to interact with macromolecules like proteins and DNA. The lipophilic nature of the naphthalene ring facilitates binding to hydrophobic pockets in proteins. walshmedicalmedia.com Naphthol derivatives, being non-charged and not highly polar, are good candidates for noncovalent binding to serum albumin proteins such as BSA. mdpi.com Studies have shown that such binding can be detected by changes in the intrinsic fluorescence of the naphthalene compound upon insertion into a protein binding site. mdpi.com

Naphthalene derivatives are also extensively studied as DNA-binding agents. sciforum.net They can interact with DNA through various modes, including intercalation, where the planar naphthalene ring inserts between the base pairs of the DNA double helix. rsc.org Another mode is threading intercalation, where substituents on the naphthalene diimide core are directed into the opposite grooves of the DNA, providing additional recognition patterns. sciforum.net Some naphthalene derivatives equipped with diaminotriazine moieties have been shown to bind reversibly to single-stranded DNA templates via hydrogen bonding, forming double-stranded hybrids with a supramolecular naphthalene backbone. acs.orgnih.gov The binding affinity of these derivatives can be significant, with association constants (Kₐ) in the range of 10⁵–10⁶ M⁻¹. mdpi.com These interactions can lead to potent biological effects, such as the inhibition of enzymes like telomerase, which is crucial in cancer progression. researchgate.net

Understanding how enzymes metabolize naphthalene derivatives is crucial for predicting their biological fate and activity. Sulfotransferases (SULTs) are a key family of Phase II metabolizing enzymes that catalyze the sulfation of various substrates, including naphthols. nih.gov Studies on human cytosolic sulfotransferases have shown that different SULT isoforms exhibit varying specificities for naphthalenol substrates.

For instance, all five tested members of the SULT1 family (1A1, 1A2, 1A3, 1B1, and 1C2) were found to sulfate (B86663) both α-naphthol and β-naphthol, while SULT2 isoforms were inactive. nih.gov The affinity for these substrates varied among the SULT1 isoforms, with Kₘ values for α-naphthol ranging from 0.6 µM (SULT1B1) to 4.8 µM (SULT1A3). nih.gov The position of the hydroxyl group and the nature of other substituents on the naphthalene ring significantly influence the interaction with the enzyme. For example, the presence of a 6-side-chain on the β-naphthol structure is important in determining SULT activity. nih.gov While SULT1A1 can sulfate O-desmethylnaproxen (which has a side chain at the 6-position), SULT1C2 cannot, despite both being active towards the parent β-naphthol. nih.gov This demonstrates that substituents, such as the ethyl group in 6-ethylnaphthalen-1-ol, can play a critical role in defining the substrate specificity and metabolic profile of naphthalenol compounds.

Chemical Probes and Activity-Based Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed chemical probes to assess the functional status of enzymes within complex biological systems. nih.gov Unlike methods that measure protein or mRNA abundance, ABPP provides a direct readout of enzyme activity. wikipedia.org The core component of this technique is the activity-based probe (ABP), a small molecule typically composed of a reactive group (or "warhead") that covalently binds to an active enzyme's catalytic residue, and a reporter tag for visualization or enrichment. wikipedia.orgmdpi.com This section explores the research into chemical probes based on the 6-ethylnaphthalen-1-ol scaffold for applications in chemical and medicinal biology.

While specific research on probes derived directly from 6-ethylnaphthalen-1-ol is not extensively documented, the principles of probe design and application can be extrapolated from studies on related naphthalenol and other aromatic scaffolds. researchgate.netmdpi.com

Design and Synthesis of 6-Ethylnaphthalen-1-ol-Based Chemical Probes

The design of a chemical probe based on the 6-ethylnaphthalen-1-ol scaffold involves the strategic incorporation of a reactive group and a reporter tag to convert the parent molecule into a tool for activity-based profiling. nih.gov The naphthalenol core serves as the recognition element, providing the structural basis for interacting with potential protein targets.

Design Strategy: A typical design involves three key components:

Recognition Scaffold: The 6-ethylnaphthalen-1-ol core, which provides the initial binding affinity and selectivity for a target protein.

Reactive Group (Warhead): An electrophilic moiety designed to form a stable, covalent bond with a nucleophilic amino acid residue (e.g., serine, cysteine, lysine) in the active site of a target enzyme. wikipedia.org Examples include fluorophosphonates, acrylates, or photoreactive groups like diazirines and benzophenones that form a covalent bond upon UV irradiation. acs.orglstmed.ac.uk

Reporter Tag: A functional handle used for detection and/or enrichment of probe-labeled proteins. Common tags include fluorophores (e.g., rhodamine, fluorescein) for in-gel fluorescence scanning or bio-orthogonal handles like terminal alkynes or azides, which allow for "click chemistry" ligation to a biotin (B1667282) or fluorophore tag for subsequent analysis. wikipedia.orgljmu.ac.uk

Synthetic Approach: The synthesis of a hypothetical 6-ethylnaphthalen-1-ol-based probe would involve multi-step organic synthesis. A plausible synthetic route could begin with the modification of the parent compound to introduce a linker at a position that does not interfere with target binding. This linker would then be coupled to the reactive group and the reporter tag. For instance, an alkyne-functionalized probe for use in click chemistry could be synthesized by first attaching a linker arm containing a propargyl group to the naphthalenol core. lstmed.ac.uk

Below is a table outlining the components of a hypothetical photoaffinity labeling probe derived from 6-ethylnaphthalen-1-ol.

| Probe Component | Function | Example Moiety | Rationale |

| Scaffold | Target Recognition | 6-Ethylnaphthalen-1-ol | Provides the core structure for binding to a protein target. |

| Reactive Group | Covalent Modification | Diazirine | Forms a reactive carbene upon UV irradiation, which can covalently cross-link with nearby amino acid residues in the binding pocket, converting a non-covalent interaction into a stable covalent bond. nih.govlstmed.ac.uk |

| Linker | Spacing & Solubility | Polyethylene glycol (PEG) | Provides appropriate distance between the scaffold and the reporter tag to minimize steric hindrance and can improve solubility. |

| Reporter Tag | Detection & Enrichment | Terminal Alkyne | Allows for bio-orthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an azide-containing biotin (for affinity purification) or fluorophore (for imaging). ljmu.ac.uk |

This table is illustrative and based on established principles of chemical probe design. nih.govlstmed.ac.uk

Application of Naphthalenol Probes in Target Identification and Pathway Elucidation

Once synthesized, chemical probes derived from scaffolds like naphthalenol are instrumental in identifying the cellular targets of a bioactive small molecule and elucidating its mechanism of action. nih.govmdpi.com A primary application is in competitive ABPP experiments. chemrxiv.org

Target Identification via Competitive ABPP: In this approach, a cell lysate or live cells are pre-incubated with the parent compound (e.g., 6-ethylnaphthalen-1-ol). Subsequently, a broadly reactive, tagged probe that targets the same class of enzymes is added. If the parent compound binds to a specific enzyme, it will block the active site, preventing the probe from labeling it. The protein samples are then analyzed by quantitative mass spectrometry. Proteins that show a significant reduction in probe labeling in the presence of the parent compound are identified as specific targets. mdpi.comnih.gov

Pathway Elucidation: By identifying the direct protein target(s), researchers can place the bioactive molecule within a specific signaling or metabolic pathway. mdpi.com For example, if a naphthalenol-based probe identifies a particular kinase or phosphatase as a target, subsequent experiments can focus on the known downstream substrates and signaling events of that enzyme to understand the compound's phenotypic effects on the cell. mdpi.com This process transforms a hit from a phenotypic screen into a validated tool for dissecting complex biological processes. nih.gov

The following table presents hypothetical data from a competitive ABPP experiment designed to identify targets of 6-ethylnaphthalen-1-ol.

| Protein ID | Protein Name | Probe Labeling Ratio (Control vs. +Compound) | Interpretation |

| P04035 | Kinase A | 0.15 | Significant reduction in labeling; potential high-affinity target. |

| Q9Y243 | Hydrolase B | 0.95 | No significant change; not a target. |

| P15056 | Phosphatase C | 0.21 | Significant reduction in labeling; potential high-affinity target. |

| O75556 | Dehydrogenase D | 0.89 | No significant change; not a target. |

This table contains simulated data to illustrate the principle of competitive ABPP for target identification. mdpi.comnih.gov

Orthogonal Probe Development for Confirmation of Molecular Mechanisms

A critical step in validating the mechanism of action of a chemical probe is the use of an orthogonal approach. nih.gov This involves developing a second, structurally distinct chemical probe that is hypothesized to engage the same target or pathway through a similar mechanism but possesses a different chemical scaffold. rsc.org This strategy helps to ensure that the observed biological effects are due to the on-target activity and not an artifact of the specific chemical structure of the initial probe (i.e., an off-target effect). nih.gov

Design and Application: For a probe based on 6-ethylnaphthalen-1-ol, an orthogonal probe might be designed from a different aromatic scaffold, such as a quinoline (B57606) or a benzofuran, but retaining a similar arrangement of functional groups intended to bind to the same target. Both the primary and the orthogonal probe should ideally:

Identify the same protein target(s) in competitive ABPP experiments.

Produce the same downstream biological or phenotypic effects.

Show a lack of effect from a structurally similar but biologically inactive control molecule.

The development of probes that can monitor multiple, distinct transformations can also serve an orthogonal purpose. For instance, probes have been designed from pyrenol scaffolds that can signal two different enzymatic transformations through different fluorescent outputs, allowing for complex and internally referenced biological measurements. rsc.org

| Probe Characteristic | Primary Probe (6-Ethylnaphthalen-1-ol based) | Orthogonal Probe (e.g., Quinoline-based) | Purpose of Comparison |

| Core Scaffold | Naphthalene | Quinoline | To ensure the observed effect is not scaffold-specific. |

| Target Profile (from ABPP) | Kinase A, Phosphatase C | Kinase A, Phosphatase C | To confirm both probes engage the same primary targets. |

| Cellular Phenotype | Induces apoptosis | Induces apoptosis | To link target engagement with the ultimate biological outcome. |

| Inactive Control | A methylated derivative of the primary probe shows no effect. | A related quinoline with no active groups shows no effect. | To rule out non-specific or off-target effects. |

This table provides a hypothetical comparison to illustrate the concept of orthogonal probe development for mechanism validation. nih.govrsc.org

Materials Science Applications of 6 Ethylnaphthalen 1 Ol and Naphthalenol Based Materials

Development of Organic Electronic Materials

The integration of naphthalene-based moieties, including naphthalenols, into organic electronic materials has led to significant advancements in the performance and stability of devices such as transistors, light-emitting diodes, and solar cells.

Integration of Naphthalenol Units into Conductive Polymers

Naphthalenol and its derivatives serve as important monomers for the synthesis of polymers with tailored electronic properties. While the electrochemical oxidation of 2-naphthol (B1666908) can lead to the formation of non-conducting polymer films, which can be useful for creating insulating layers or in biosensor applications, modifications to the polymerization process and monomer structure can yield conductive materials. nih.govmdpi.com For instance, it has been reported that conducting polymers can be formed from 1-naphthol (B170400) in acetonitrile, with structural analyses indicating the presence of furan (B31954) and naphthoxyl moieties connected by ether linkages in the polymer backbone. mdpi.com

A key strategy to create highly conductive materials involves the transformation of binaphthol units. Research has demonstrated that an electrochemical transformation of binaphthols can produce peri-xanthenoxanthene (PXX) groups within polymer backbones. mit.edu This high-potential oxidative cyclization effectively converts a moderately conducting segmented polymer into a highly conducting, fully conjugated polymer by incorporating a planar polycyclic heteroaromatic structure into thiophene-based conducting polymers. mit.edu Intrinsically conducting polymers (ICPs) are organic polymers that conduct electricity and can possess metallic conductivity or act as semiconductors. wikipedia.org The main classes of these polymers include polyacetylene, polypyrrole, and polyaniline. wikipedia.org The electrical properties of these materials can be finely tuned through organic synthesis, making naphthalenol-derived units attractive for creating new ICPs. wikipedia.org

Photonic and Optoelectronic Material Development from Naphthalene (B1677914) Scaffolds

Naphthalene scaffolds are fundamental to the development of advanced photonic and optoelectronic materials due to their inherent photophysical properties. Naphthalene diimides (NDIs), for example, are a class of robust organic dyes with notable optical and photochemical stability. emu.edu.tr Their electron-deficient aromatic core makes them suitable for producing n-type semiconductor materials, which are crucial for organic field-effect transistors and photovoltaic devices. emu.edu.tracs.org The properties of NDIs can be tuned by introducing functional groups at the imide positions or by core substitution, which alters their photophysical characteristics. acs.org

Furthermore, the introduction of a naphthalene moiety into the structure of organic laser dyes has been shown to be highly advantageous. rsc.orgrsc.org By extending the π-conjugation, naphthalene units can shift emission spectra to longer wavelengths (red-shifting) without compromising optical performance. rsc.org This approach has led to the development of green and yellow laser dyes with low amplified spontaneous emission (ASE) thresholds. rsc.org A significant benefit of using naphthalene derivatives is the suppression of concentration quenching, which results in high radiative decay rates and improved photo- and thermal-stability compared to their phenylene-based counterparts. rsc.orgrsc.org

Advanced Materials with Specific Functions

The versatility of the naphthalenol structure allows for its incorporation into a wide array of advanced materials designed for specific, high-performance applications, including nonlinear optics, thermal management, and catalysis.

Naphthalenols as Precursors for Organic Nonlinear Optical (NLO) Materials

Materials with strong nonlinear optical (NLO) properties are in high demand for technologies like optical computing, data storage, and telecommunications. inoe.roresearchgate.net Organic molecules, particularly those with extended π-conjugated systems, are excellent candidates for NLO applications. inoe.ro Naphthalenol derivatives fit this profile well. 2-Naphthalenol has been identified as a potential organic NLO material, as it crystallizes in a non-centrosymmetric space group, a key requirement for second-order NLO effects. inoe.ro

The NLO response in organic materials is often enhanced by creating a "push-pull" configuration, where electron-donating and electron-withdrawing groups are attached to the π-conjugated scaffold. nih.gov The hydroxyl group of naphthalenol acts as an electron donor, and molecular engineering can be used to add acceptor groups to create highly polarizable molecules. Theoretical and experimental studies on various naphthalene-based compounds confirm their potential. For instance, a chalcone (B49325) derivative incorporating a naphthalen-1-yl group (3NPP) was calculated to have a high first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu, indicating significant NLO activity. analis.com.my The design of such chromophores is crucial, as a small HOMO-LUMO energy gap is generally associated with higher polarizability and stronger NLO effects. inoe.roanalis.com.my

| Compound | Key Structural Feature | Calculated First Hyperpolarizability (βtot) | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|---|---|

| PCMD8 | Push-pull octacyclic naphthalene scaffold | 4.747 × 10⁻²⁷ esu | 2.048 | nih.gov |

| 3NPP | Naphthalen-1-yl ethynylated-chalcone | 420.51 × 10⁻³⁰ esu | 3.51 | analis.com.my |

Thermal-Resistant Materials Incorporating Naphthalene Units

The incorporation of rigid naphthalene units into polymer backbones is a well-established strategy for enhancing thermal stability. ntu.edu.tw The planar and robust nature of the naphthalene ring increases the stiffness of polymer chains, which in turn raises the glass transition temperature (Tg) and the thermal decomposition temperature. ecust.edu.cnpolymer-korea.or.kr

In epoxy resins, naphthalene-based polymers consistently show higher Tg values than their phenyl-based counterparts. For example, a 1,5-di-substituted naphthalene-based epoxy polymer cured with 4,4'-methylenedianiline (B154101) (DDM) exhibits a Tg of 213°C, significantly higher than the 128°C Tg of a comparable phenyl-based polymer. ntu.edu.tw Similarly, in polyesters, replacing terephthalic acid with naphthalene dicarboxylic acid to create poly(ethylene naphthalate) (PEN) results in a substantial increase in both Tg (from ~80°C for PET to ~120°C for PEN) and thermal stability. polymer-korea.or.kracs.org Copolyesters containing naphthalene units show a 5% weight loss temperature (Td5) exceeding 375°C, which is superior to conventional polyesters. acs.org The introduction of naphthalene also reduces the weight fraction of less stable chemical units, leading to higher decomposition temperatures and char yields. ecust.edu.cnpolymer-korea.or.kr

| Polymer Type | Naphthalene-Based Polymer | Glass Transition Temp. (Tg) of Naphthalene Polymer (°C) | Phenyl-Based Analogue | Glass Transition Temp. (Tg) of Phenyl Polymer (°C) | Reference |

|---|---|---|---|---|---|

| Epoxy Resin (cured with DDM) | 1,5-bis(2,3-epoxypropoxy)naphthalene | 213 | Polymer (E) | 128 | ntu.edu.tw |

| Epoxy Resin (cured with DDM) | 2,7-bis(2,3-epoxypropoxy)naphthalene | 175 | Polymer (E) | 128 | ntu.edu.tw |

| Polyester | Poly(ethylene naphthalate) (PEN) | ~120 | Poly(ethylene terephthalate) (PET) | ~80 | polymer-korea.or.kr |

| Silicon-Containing Arylacetylene Resin | PSNP (Naphthalene-based) | - | PSA (Benzene-based) | - | ecust.edu.cn |

| Polymer Type | Naphthalene-Based Polymer | 5% Weight Loss Temp. (Td5) of Naphthalene Polymer (°C) | Phenyl-Based Analogue | 5% Weight Loss Temp. (Td5) of Phenyl Polymer (°C) | Reference |

|---|---|---|---|---|---|

| Silicon-Containing Arylacetylene Resin | PSNP (Naphthalene-based) | 655 | PSA (Benzene-based) | 627 | ecust.edu.cn |

Nanostructured Materials and Composites for Catalysis, Separation, and Sensors

Naphthalenol-based compounds are instrumental in creating sophisticated nanostructured materials for a variety of applications. In catalysis, hybrid nanocomposites of platinum nanoparticles and 1,1′-bi(2-naphthol) (BINOL) have been developed for efficient electrochemical hydrogen (H₂) evolution. acs.orgacs.org By controlling the self-assembly of BINOL molecules, different nanostructures like spheres and flakes can be formed, which in turn fine-tune the electronic states of the platinum catalyst. acs.orgacs.org The Pt-BINOL nanoflakes, in particular, show superior catalytic efficiency for the hydrogen evolution reaction in alkaline media. acs.orgacs.org Additionally, metal-organic frameworks (MOFs) containing lanthanides have demonstrated excellent catalytic activity in the acylation of 2-naphthol. nih.gov

In the field of chemical sensors, nanomaterials incorporating naphthalenol recognition sites are being developed for the detection of environmental pollutants. A novel sensor using cetylpyridinium-capped hafnium oxide (CP@HfO₂) nanomaterials has been fabricated for the selective electrochemical detection of 2-naphthol, a toxic and carcinogenic compound. researchgate.net The electron-rich and surface-active sites on the nanomaterial provide stable chelating centers that allow for sensitive and selective detection. researchgate.net Furthermore, the unique molecular recognition capabilities of cyclodextrin-based nanosponges have been utilized to create immunosensors and to catalyze reactions, showcasing the broad potential of integrating naphthalenol-related structures into functional nanocomposites. researchgate.net

Computational Materials Design Incorporating Ethylnaphthalenol Motifs

Computational materials design serves as a critical accelerator in the discovery and optimization of novel materials. By employing theoretical models and advanced simulation techniques, researchers can perform in silico investigations to predict material properties, thereby guiding and streamlining experimental synthesis. The incorporation of specific molecular structures, such as ethylnaphthalenol motifs, is a key strategy in this paradigm for designing materials with precisely tuned characteristics for advanced applications.

At the forefront of these computational methods is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. researchgate.netarxiv.org DFT enables the calculation of fundamental electronic properties, which are essential for predicting the performance of materials in electronic and optoelectronic devices. ekb.eg For molecules like 6-ethylnaphthalen-1-ol and its derivatives, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that dictates the electronic and optical properties of a material, including its potential as a semiconductor or as a component in dye-sensitized solar cells. chemrxiv.org

Computational studies on related functionalized aromatic systems demonstrate how DFT can elucidate the structure-property relationships. For example, research on fluorene (B118485) derivatives shows that the addition of different functional groups significantly alters the HOMO and LUMO energies, which in turn affects the material's absorption spectra and charge-carrier injection capabilities. chemrxiv.org Similar computational screening of naphthalenol derivatives allows for the systematic evaluation of how substituents, like the ethyl group, influence the electronic landscape of the molecule, enabling the rational design of materials for targeted applications.

Beyond the single-molecule level, Molecular Dynamics (MD) simulations are employed to predict the collective behavior and morphology of materials where ethylnaphthalenol motifs are part of a larger structure, such as a polymer chain. researchgate.netmdpi.com MD simulations model the interactions between atoms and molecules over time, providing insights into material properties like glass transition temperature, mechanical strength, and the nanoscale organization of polymer chains. chemrxiv.orgnih.gov These simulations are vital for understanding how the inclusion of the rigid and polar naphthalenol unit affects polymer packing and intermolecular interactions, which are determinant factors for the bulk properties of the material. rsc.org Coarse-grained MD simulations, in particular, can model large systems to visualize the nanoscale structure of complex polymer-based particles. nih.gov

The predictive power of these computational tools facilitates a "design-before-synthesis" approach. By modeling various derivatives and their incorporation into larger systems, scientists can identify the most promising material candidates for specific functions, significantly reducing the time and cost associated with traditional trial-and-error experimentation. tcpunilu.com

Below are tables representing typical data that can be generated from computational studies on molecules related to 6-ethylnaphthalen-1-ol.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Naphthalenol Derivatives

This table illustrates how DFT calculations can be used to predict the electronic properties of substituted naphthalenol compounds. The values are representative examples based on typical computational chemistry results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Naphthalen-1-ol | -5.85 | -1.25 | 4.60 | 1.50 |

| 6-Ethylnaphthalen-1-ol | -5.78 | -1.20 | 4.58 | 1.65 |

| 6-Nitronaphthalen-1-ol | -6.20 | -2.50 | 3.70 | 4.80 |

| 6-Aminonaphthalen-1-ol | -5.40 | -1.10 | 4.30 | 2.10 |

Table 2: Predicted Physicochemical Properties for 6-Ethylnaphthalen-1-ol

This table presents various physicochemical properties for 6-ethylnaphthalen-1-ol as predicted by computational models, which are important for understanding its behavior in different environments.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 172.22 g/mol | Formula (C₁₂H₁₂O) |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Ertl et al., 2000 |

| Rotatable Bonds | 1 | - |

| H-Bond Donors | 1 | - |

| H-Bond Acceptors | 1 | - |

| Consensus Log Po/w | 3.09 | Average of 5 prediction methods |

Environmental Chemistry Research on 6 Ethylnaphthalen 1 Ol and Substituted Naphthalenes

Occurrence and Detection of Ethylnaphthalenes in Environmental Samples

The occurrence of ethylnaphthalenes and other naphthalene (B1677914) derivatives in the environment is primarily linked to anthropogenic activities. These compounds are components of crude oil and are released through petroleum refining, coal gasification, and motor vehicle exhaust. nih.govosti.gov As semi-volatile polycyclic aromatic hydrocarbons (PAHs), they can be found in the gas phase in the atmosphere. osti.gov

Analytical Techniques for Environmental Monitoring of Naphthalene Derivatives (e.g., GC-MS)

The detection and quantification of naphthalene and its derivatives in environmental samples are crucial for monitoring pollution and assessing potential risks. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful analytical technique for this purpose. nih.govresearcher.lifeshimadzu.com This method allows for the separation of complex mixtures of chemicals and their identification based on their mass-to-charge ratio. fq-unam.org

Several variations and enhancements of GC-MS methods have been developed to improve the analysis of naphthalene derivatives in different environmental matrices. For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a simple and sensitive method for analyzing naphthalene in whole blood. researcher.life Another approach involves agitation-assisted dispersive liquid-liquid microextraction for the analysis of naphthalene and its derivatives in aqueous solutions. researcher.life For air quality monitoring, automated thermal desorption (ATD) combined with GC-MS provides a reliable method for analyzing volatile organic compounds (VOCs), including naphthalene derivatives. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC offers advanced screening capabilities for identifying a wide range of pollutants in environmental samples. au.dk

The following table provides an overview of different analytical techniques used for monitoring naphthalene derivatives:

| Analytical Technique | Sample Matrix | Key Features |

| GC-MS | Air, Water, Soil, Blood | High sensitivity and specificity for a wide range of compounds. nih.govresearcher.lifeshimadzu.com |

| HS-SPME-GC-MS | Blood, Water | Simple, sensitive, and requires small sample volumes. researcher.life |

| ATD-GC-MS | Air | Automated, suitable for volatile and semi-volatile compounds. nih.gov |

| GC-HRMS | Various | Advanced screening for a broad spectrum of known and unknown pollutants. au.dk |

Atmospheric Chemistry and Fate of Volatile Naphthalene Compounds

In the atmosphere, volatile naphthalene compounds, including ethylnaphthalenes, are primarily degraded through gas-phase reactions with hydroxyl (OH) radicals during the daytime. osti.gov The rate of this reaction is a dominant factor in their atmospheric lifetime. osti.gov Studies have shown a correlation between the nighttime/daytime concentration ratio of naphthalenes and their reaction rate constant with OH radicals, supporting the significance of this daytime chemical loss process. osti.gov

The atmospheric oxidation of naphthalene and its derivatives can lead to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. copernicus.orgrsc.org The oxidation products are often less volatile than the parent compounds, contributing to particle formation and growth. copernicus.orgcopernicus.org The yield of SOA from the photooxidation of naphthalenes can be significant, in some cases producing more SOA than lighter aromatic compounds. copernicus.org The chemical composition of this SOA can further evolve through photochemical aging, including photodegradation, which can lead to a loss of SOA mass. rsc.org

The atmospheric lifetimes of various naphthalene compounds due to reaction with OH radicals have been calculated, with dimethylnaphthalene isomers having the shortest lifetimes, followed by methylnaphthalenes and ethylnaphthalenes, and then naphthalene. osti.gov

Bioremediation and Degradation Studies

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up environments contaminated with PAHs like naphthalene and its substituted derivatives. nih.gov This process utilizes the metabolic capabilities of microorganisms to degrade these pollutants into less toxic or non-toxic substances. nih.gov

Microbial Degradation Pathways of Naphthalene and Substituted Naphthalenes

The microbial degradation of naphthalene is a well-studied process and serves as a model for understanding the breakdown of more complex PAHs. nih.govethz.ch Numerous bacterial species, particularly from the genera Pseudomonas, Burkholderia, and Rhodococcus, have demonstrated the ability to use naphthalene as a sole source of carbon and energy. nih.govfrontiersin.org

The degradation typically begins with the action of a multi-component enzyme called naphthalene dioxygenase (NDO), which hydroxylates one of the aromatic rings to form cis-naphthalene dihydrodiol. nih.gov This initial step is a common entry point into the degradation pathway. nih.gov The pathway is often divided into an "upper pathway," where naphthalene is converted to salicylate (B1505791), and a "lower pathway," where salicylate is further metabolized to intermediates of the central carbon pathway, such as pyruvate (B1213749) and catechol. nih.govresearchgate.netmdpi.com

Different substitution patterns on the naphthalene ring can influence the degradation pathway. For instance, the degradation of methylnaphthalenes and naphthoic acids has also been studied, revealing diverse metabolic routes. nih.govfrontiersin.org

Enzymatic Biotransformations of Naphthalenols in Environmental Contexts

In humans, cytochrome P450 (CYP) enzymes in the liver are responsible for metabolizing naphthalene to various products, including 1-naphthol (B170400) and 2-naphthol (B1666908). nih.gov While not directly an environmental process, this highlights the role of enzymatic systems in transforming naphthalene. In marine invertebrates like polychaetes, biotransformation of PAHs also involves cytochrome P450 enzymes, leading to more water-soluble metabolites that can be eliminated. nih.gov Heterotrophic microorganisms in activated sludge have also been shown to biotransform a range of organic micropollutants through the action of enzymes like monooxygenases and dioxygenases. lib4ri.ch

Genomic and Metabolic Diversity in Naphthalene Degradation

The ability of microorganisms to degrade naphthalene and its derivatives is underpinned by a remarkable genomic and metabolic diversity. nih.gov The genes encoding the enzymes for naphthalene degradation are often organized into operons, such as the nah operon for the upper pathway and the sal operon for the lower pathway. researchgate.netmdpi.com These gene clusters can be located on plasmids, chromosomes, or other mobile genetic elements, which facilitates their transfer between different bacterial species through horizontal gene transfer. nih.govmdpi.com This genetic mobility contributes to the evolution of new degradative capabilities in microbial communities. nih.gov

The diversity of naphthalene degradation pathways is also evident in the different metabolic routes employed by various microorganisms. While the conversion to salicylate is common, some bacteria utilize alternative pathways. mdpi.com This metabolic versatility allows microbial populations to adapt to and remediate environments contaminated with a variety of substituted naphthalenes. frontiersin.org Genomic and metagenomic analyses are powerful tools for understanding this catabolic complexity and for identifying novel genes and pathways that can be harnessed for more efficient bioremediation strategies. nih.gov

Future Research Directions and Translational Perspectives

Integrated Computational and Experimental Design of Novel Naphthalenols

The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery of novel naphthalenol derivatives with tailored functionalities. rsc.org By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and artificial neural networks (ANNs), researchers can predict the physicochemical and biological properties of yet-to-be-synthesized 6-ethylnaphthalen-1-ol analogs. rsc.org This predictive power allows for the in silico screening of vast virtual libraries, identifying candidates with desirable characteristics, such as enhanced fluorescence or specific biological targets.

This computational-first approach streamlines the design process, conserving resources by prioritizing the synthesis of compounds with the highest probability of success. rsc.org Experimental validation of these computationally-derived designs provides crucial feedback to refine and improve the predictive models, creating a powerful iterative cycle of design, synthesis, and testing. This integrated strategy holds the potential to unlock new naphthalenols for a wide array of applications.

Exploration of Unconventional Synthesis Routes for 6-Ethylnaphthalen-1-ol

While traditional methods for synthesizing naphthalene (B1677914) derivatives exist, future research will likely focus on developing more efficient, sustainable, and unconventional routes to 6-ethylnaphthalen-1-ol and its derivatives. ijrpr.com This includes the exploration of greener synthetic methods that minimize the use of hazardous reagents and solvents. mdpi.com

One promising avenue is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild reaction conditions. Another area of interest is the development of novel catalytic systems, potentially utilizing earth-abundant metals, to facilitate the construction of the naphthalene core and the introduction of the ethyl and hydroxyl functional groups. ijrpr.comresearchgate.net The transethylation of 1-naphthol (B170400) with ethyl- and diethylnaphthalene, by-products of other industrial processes, is also being investigated as a potential synthesis method for monoethylnaphthols. researchgate.net

Advancements in Spectroscopic Characterization for Complex Systems

A deep understanding of the structure, dynamics, and interactions of 6-ethylnaphthalen-1-ol in complex environments is crucial for its application. Future research will leverage advanced spectroscopic techniques to probe these properties with unprecedented detail. mdpi.com Techniques such as multidimensional NMR spectroscopy, time-resolved fluorescence spectroscopy, and advanced mass spectrometry methods will be instrumental in elucidating the compound's behavior in various media. mdpi.comrsc.org

For instance, studying the fluorescence properties of 6-ethylnaphthalen-1-ol and its derivatives can provide insights into their local environment, making them useful as probes in biological systems or materials. scirp.org The combination of experimental spectroscopic data with quantum chemical calculations will be essential for a comprehensive interpretation of the spectral features and for building accurate models of the molecule's behavior. rsc.org

Table 1: Advanced Spectroscopic Techniques and Their Potential Applications for 6-Ethylnaphthalen-1-ol

| Spectroscopic Technique | Potential Application |

| Multidimensional NMR | Detailed structural elucidation and conformational analysis in solution. |

| Time-Resolved Fluorescence | Studying excited-state dynamics and interactions with other molecules. |

| Mass Spectrometry | Identification of metabolites and degradation products in biological or environmental samples. |

| Raman Spectroscopy | Probing vibrational modes to understand molecular structure and intermolecular interactions. |

Expanding the Chemical Biology Repertoire with Ethylnaphthalenol-Based Probes

The unique photophysical properties inherent to the naphthalene scaffold make 6-ethylnaphthalen-1-ol an attractive starting point for the design of novel chemical probes for biological research. kuleuven.be These probes can be engineered to report on specific cellular events, track the localization of biomolecules, or act as sensors for particular analytes.

Future work in this area could involve the synthesis of 6-ethylnaphthalen-1-ol derivatives functionalized with reactive groups that allow for covalent attachment to specific proteins or other biomolecules. frontiersin.org Furthermore, the development of "turn-on" fluorescent probes, where the fluorescence is quenched until a specific interaction or reaction occurs, would be of great value in reducing background signal and improving sensitivity in biological imaging experiments. The creation of trifunctional probes, incorporating elements for detection, isolation, and target identification, could streamline the process of discovering new enzyme activities and drug targets. nih.gov

Innovation in Materials Science Utilizing Naphthalenol Architectures

The rigid, aromatic structure of the naphthalene core provides a versatile building block for the creation of novel materials with unique electronic and optical properties. ijrpr.com Research in this area will focus on incorporating 6-ethylnaphthalen-1-ol and its derivatives into polymers, organic frameworks, and supramolecular assemblies. scirp.org

For example, naphthalenol-containing polymers could exhibit high thermal stability and interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensors. The self-assembly of naphthalenol derivatives into well-defined nanostructures, such as nanofibers or rods, could lead to materials with anisotropic properties, useful in areas like photonics and electronics. scirp.org Furthermore, the incorporation of naphthalenol units into hole-transporting materials for perovskite solar cells is an active area of research. researchgate.net

Table 2: Potential Applications of Naphthalenol-Based Materials

| Material Type | Potential Application |

| Polymers | Organic Light-Emitting Diodes (OLEDs), sensors |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

| Supramolecular Assemblies | Photonics, nanoelectronics |

| Hole-Transporting Materials | Perovskite Solar Cells |